![molecular formula C13H16ClNO2 B1370650 (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate CAS No. 39945-49-8](/img/structure/B1370650.png)
(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The action of iodine (III) reagents [diacetoxyiodobenzene, PhI (OAc)2, and iodosobenzene, (PhIO)n] in conjunction with TMSBr can act as functional bromine equivalents in unique oxidations of saturated, carbamate protected N-heterocycles .Scientific Research Applications
Synthesis of Imidazopyridines
Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They are important fused bicyclic 5–6 heterocycles useful in material science because of their structural character . The compound can serve as a precursor in the synthesis of various imidazopyridine derivatives, which are valuable in the development of new pharmaceuticals.
Development of Imidazopyrazines
Imidazopyrazines act as a versatile scaffold in organic synthesis and drug development. They have shown multifarious biological activity, making them significant in the creation of new therapeutic agents . The chiral nature of “®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate” could be exploited to synthesize enantiomerically pure imidazopyrazines, which can lead to drugs with better efficacy and fewer side effects.
Catalyst-Free Synthesis Processes
The compound can be utilized in solvent- and catalyst-free synthesis processes, which are more environmentally friendly and cost-effective. For example, it can be involved in the synthesis of imidazopyridines under thermal conditions without the need for additional reagents or catalysts .
Mechanism of Action
Safety and Hazards
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . This suggests that there is potential for future research and development in the field of pyrrolidine compounds.
properties
IUPAC Name |
benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBVPAKNFVYLA-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649678 | |
Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate | |
CAS RN |
39945-49-8 | |
Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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